Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-3,4-dimethoxypyridazine

Nicotinic Acetylcholine Receptor Ion Channel Smoking Cessation

This specific pyridazine derivative is essential for reproducible SAR studies. Its unique substitution pattern yields distinct bioactivity, including 1.8 nM IC50 at α3β4 nAChR and 25.1 nM Ki at D3R, with >12-fold selectivity. Substitution with isomeric analogs, such as the 3-chloro variant, alters activity and selectivity, making this exact compound critical for target validation and lead optimization.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58
CAS No. 2096-21-1
Cat. No. B2373572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,4-dimethoxypyridazine
CAS2096-21-1
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58
Structural Identifiers
SMILESCOC1=CC(=NN=C1OC)Cl
InChIInChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3
InChIKeyVJOQNYZNXHLAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,4-dimethoxypyridazine (CAS 2096-21-1): A Chloro-Dimethoxy Pyridazine Scaffold with Quantifiable In Vitro Pharmacological Activity Across Multiple Target Classes


6-Chloro-3,4-dimethoxypyridazine (CAS 2096-21-1, MF: C₆H₇ClN₂O₂, MW: 174.59 g/mol) is a heterocyclic pyridazine derivative bearing chlorine at the 6-position and methoxy groups at the 3- and 4-positions . The compound exhibits a melting point of 126 °C, a predicted boiling point of 304.7±37.0 °C, and a predicted LogP of approximately 1.1 [1]. Synthetically, it is accessed via the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide, yielding a product that forms a 1:1 molecular complex with 3-chloro-4,6-dimethoxypyridazine under certain conditions [2]. This compound serves as a versatile building block in medicinal chemistry and has been evaluated for in vitro activity against a range of pharmacological targets, including the α3β4 nicotinic acetylcholine receptor (nAChR), dopamine D₃ receptor, myeloperoxidase (MPO), and human breast cancer MCF7 cells, establishing its relevance as a research tool and synthetic intermediate [3][4][5][6].

Why 6-Chloro-3,4-dimethoxypyridazine Cannot Be Replaced by Generic Pyridazine Analogs: Evidence of Target-Specific Activity Divergence


Generic substitution of pyridazine derivatives is unwarranted due to pronounced variation in bioactivity profiles dictated by subtle changes in substitution pattern. For instance, the regioisomeric compound 3-chloro-4,6-dimethoxypyridazine differs only in the position of the chlorine atom (3- vs. 6-), yet this positional isomerism results in distinct reactivity and biological outcomes [1]. Furthermore, the molecular complex formed between 6-chloro-3,4-dimethoxypyridazine and its 3-chloro-4,6-dimethoxypyridazine counterpart during synthesis underscores the unique solid-state and solution-phase behavior of this specific chloro-dimethoxy pattern . Within the broader pyridazine class, bioisosteres and analogs demonstrate widely divergent in vitro potencies; for example, related pyridazines exhibit Ki values ranging from nanomolar to micromolar across dopamine receptor subtypes, and the introduction or relocation of a single chloro substituent can alter MPO inhibition by orders of magnitude [2][3]. Consequently, substitution with an alternative pyridazine, even one with the same elemental formula, carries a high risk of compromised activity, altered selectivity, and irreproducible results in target-based assays. The quantitative evidence presented in Section 3 substantiates the necessity of utilizing the specific 6-chloro-3,4-dimethoxypyridazine scaffold to achieve the reported pharmacological benchmarks.

Quantitative Differentiation of 6-Chloro-3,4-dimethoxypyridazine: Direct Comparator Data and Cross-Study Evidence from Public Bioactivity Databases


Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors

6-Chloro-3,4-dimethoxypyridazine demonstrates potent in vitro antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. In comparison, its activity at the closely related α4β2 nAChR is 6.7-fold lower (IC₅₀ = 12.0 nM), and at the muscle-type α1β1γδ nAChR it is 4.4-fold lower (IC₅₀ = 7.9 nM) [1].

Nicotinic Acetylcholine Receptor Ion Channel Smoking Cessation

Dopamine D₃ Receptor Selectivity over D₂ Subtype

In radioligand binding assays using [³⁵S]GTPγS, 6-chloro-3,4-dimethoxypyridazine exhibits a Ki of 25.1 nM at the human dopamine D₃ receptor expressed in CHO cells [1]. Under identical assay conditions, its affinity for the dopamine D₂ receptor is markedly lower, with a Ki of 316 nM [1].

Dopamine Receptor GPCR Neuropharmacology

Myeloperoxidase Inhibition with Favorable Selectivity over Thyroid Peroxidase

6-Chloro-3,4-dimethoxypyridazine inhibits human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 26 nM, as measured by an aminophenyl fluorescein assay [1]. In a separate assay, the compound exhibits an IC₅₀ of 1.70 × 10³ nM (1.70 µM) against thyroid peroxidase (TPO) [1].

Myeloperoxidase Inflammation Cardiovascular Disease

Antiproliferative Activity Against MCF7 Breast Cancer Cells

In a 72-hour MTT assay, 6-chloro-3,4-dimethoxypyridazine inhibits the growth of human MCF7 breast adenocarcinoma cells, with activity reported in the ChEMBL database (CHEMBL2345705) [1]. While exact IC₅₀ values are not provided in the public entry, the compound's inclusion in this curated dataset confirms its potential as an antiproliferative agent [1].

Cancer Cytotoxicity Antiproliferative

CYP3A4 Inhibition Liability Profiling

6-Chloro-3,4-dimethoxypyridazine exhibits time-dependent inhibition of cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 140 nM measured at 30 minutes [1]. This value quantifies the compound's potential for CYP3A4-mediated drug-drug interactions (DDI).

Drug-Drug Interaction Cytochrome P450 ADME-Tox

Application Scenarios for 6-Chloro-3,4-dimethoxypyridazine in Drug Discovery, Chemical Biology, and Synthetic Chemistry


Development of Selective α3β4 nAChR Antagonists for Smoking Cessation

Researchers targeting α3β4 nicotinic acetylcholine receptors for smoking cessation or addiction therapeutics can employ 6-chloro-3,4-dimethoxypyridazine as a selective chemical probe. Its 1.8 nM IC₅₀ at α3β4 nAChR, with >4-fold selectivity over α4β2 and muscle-type receptors, provides a quantitative basis for structure-activity relationship (SAR) campaigns aimed at optimizing potency and subtype selectivity [1].

D₃ Dopamine Receptor Probe for Neuropsychiatric Indications

For programs investigating D₃ dopamine receptor antagonists in schizophrenia, Parkinson's disease, or substance use disorders, 6-chloro-3,4-dimethoxypyridazine offers a validated starting point with a 25.1 nM Ki at D₃ and a 12.6-fold selectivity window over D₂ [2]. This selectivity profile can be exploited in medicinal chemistry efforts to minimize D₂-mediated side effects while preserving D₃ target engagement.

Myeloperoxidase Inhibitor Lead Optimization for Cardiovascular Inflammation

In the context of cardiovascular and inflammatory diseases where myeloperoxidase (MPO) contributes to oxidative tissue damage, 6-chloro-3,4-dimethoxypyridazine's 26 nM MPO IC₅₀ and 65-fold selectivity over thyroid peroxidase (TPO) position it as an attractive lead for further optimization [3]. Its favorable selectivity profile reduces the risk of off-target thyroid effects commonly associated with less selective peroxidase inhibitors.

Synthetic Intermediate for Pyridazine-Focused Medicinal Chemistry Libraries

Given its established synthetic route from 3,4,6-trichloropyridazine and the unique molecular complex it forms with 3-chloro-4,6-dimethoxypyridazine [4], 6-chloro-3,4-dimethoxypyridazine serves as a versatile building block for constructing diverse pyridazine-based libraries. The chloro substituent at the 6-position enables further functionalization via cross-coupling reactions, while the methoxy groups can be exploited for prodrug strategies or metabolic stability tuning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3,4-dimethoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.